molecular formula C18H35KO2 B1459247 Potassium octadecanoate-2,2-D2 CAS No. 352438-86-9

Potassium octadecanoate-2,2-D2

Cat. No.: B1459247
CAS No.: 352438-86-9
M. Wt: 324.6 g/mol
InChI Key: ANBFRLKBEIFNQU-LDSOZFSUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium octadecanoate-2,2-D2 is a useful research compound. Its molecular formula is C18H35KO2 and its molecular weight is 324.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

potassium;2,2-dideuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i17D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBFRLKBEIFNQU-LDSOZFSUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

44.8 grams of methyl stearate (0.75 moles/mole of sucrose to be used in Step B) is saponified by stirring at reflux in 200 ml methanol containing an equivalent amount of KOH (9.4 grams of 90% purity). The reaction is stirred at 60° C. for about an hour with heating until all methyl ester has been converted to soap as indicated by infrared analysis. The soap solution is used, as is, in the next reaction step.
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Potassium Stearate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium octadecanoate-2,2-D2
Reactant of Route 2
Potassium octadecanoate-2,2-D2
Reactant of Route 3
Potassium octadecanoate-2,2-D2
Reactant of Route 4
Potassium octadecanoate-2,2-D2
Reactant of Route 5
Potassium octadecanoate-2,2-D2

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